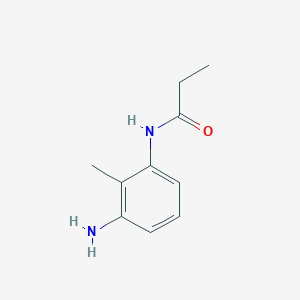

N-(3-amino-2-methylphenyl)propanamide

Description

Historical Context and Initial Discovery Pathways of Aminophenylpropanamides

The development of aminophenylpropanamides is rooted in the broader history of amide synthesis. The formation of an amide bond, typically through the reaction of a carboxylic acid or its derivative with an amine, is a fundamental transformation in organic chemistry. Early methods for creating N-phenylamides, or anilides, often involved reacting an aniline (B41778) with an acyl chloride or anhydride (B1165640). These foundational techniques paved the way for the synthesis of more complex molecules, including those with additional functional groups on the phenyl ring, such as an amino group.

Significance within the Broader Landscape of Propanamide Derivatives

Propanamide derivatives constitute a significant and diverse class of chemical compounds with a wide array of applications. Their importance is largely due to the prevalence of the amide functional group in biologically active molecules. Research has demonstrated that propanamide derivatives exhibit a range of biological activities, including potential as antimicrobial, anti-inflammatory, and antioxidant agents.

The significance of N-(3-amino-2-methylphenyl)propanamide can be understood by considering the properties of its constituent parts. The propanamide backbone provides a stable scaffold, while the substituted phenyl ring, featuring both an amino and a methyl group, offers sites for potential biological interactions and further chemical modification. The presence of the amino group, in particular, can influence the molecule's polarity and basicity, which are key determinants of its pharmacokinetic and pharmacodynamic properties. While specific biological screening data for this compound is not extensively documented in the public domain, the broader class of aminophenylpropanamides has been explored for various applications, suggesting the potential for this compound to be a valuable subject of further investigation.

Current Research Trajectories and Identified Knowledge Gaps for this compound

Current research on propanamide derivatives is vibrant and multifaceted, with many studies focusing on the synthesis of novel analogues and the evaluation of their biological activities. However, a thorough review of the scientific literature reveals a notable lack of specific research focused on this compound, which has the CAS number 926235-23-6. jk-sci.com

The primary knowledge gap is the absence of comprehensive studies on its synthesis, characterization, and biological activity. While general synthetic routes can be postulated, detailed experimental data, including spectroscopic analysis (such as NMR and mass spectrometry) and purification methods, are not widely published. Furthermore, there is a scarcity of information regarding its potential pharmacological or materials science applications.

The current research landscape for related compounds suggests several potential trajectories for future investigation of this compound. These could include:

Systematic Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, through its inclusion in compound libraries for high-throughput screening. enamine.netnih.govlifechemicals.comenamine.net

Derivative Synthesis: Using the amino group as a handle for further chemical modifications to create a library of related compounds with potentially enhanced or novel properties.

Computational Modeling: Employing in silico methods to predict its biological targets and guide experimental studies.

The limited availability of data for this compound represents a clear opportunity for new research. Future studies are needed to synthesize and characterize this compound thoroughly and to explore its potential applications, thereby filling the existing gaps in our understanding.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEFCFAFNZDPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of N 3 Amino 2 Methylphenyl Propanamide

Strategic Retrosynthesis and Forward Synthesis Approaches to N-(3-amino-2-methylphenyl)propanamide

A logical retrosynthetic analysis of this compound guides the development of a practical forward synthesis. The primary disconnection is at the amide bond, a common and reliable bond-forming reaction in organic synthesis. This initial step simplifies the target molecule into two key precursors: 3-amino-2-methylaniline and a propanoylating agent.

Figure 1: Retrosynthetic Analysis of this compound

Derivatization and Analog Generation from the this compound Scaffold

Substitutions on the Phenyl Ring to Explore Structural Diversity

The exploration of structural diversity in this compound derivatives often commences with the introduction of various substituents onto the phenyl ring. A common synthetic strategy involves starting with a pre-functionalized aniline (B41778) precursor, such as a substituted 2-methyl-3-nitroaniline. The nitro group serves as a precursor to the essential amino functionality and can be introduced onto the 2-methylaniline ring through electrophilic aromatic substitution. The position of other substituents on the ring can be directed by the existing methyl and nitro groups.

Following the synthesis of the substituted 2-methyl-3-nitroaniline, the propanamide side chain is typically introduced via acylation of the aniline nitrogen. This is commonly achieved by reacting the aniline with propanoyl chloride or propanoic anhydride (B1165640) under basic conditions. The final step in this sequence is the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-catalyzed reductions (e.g., using tin(II) chloride or iron in acidic media) being prevalent methods. Microwave irradiation has been shown to accelerate the reduction of aromatic nitro groups to amines, often leading to higher yields in shorter reaction times. cem.com

This multi-step approach allows for the synthesis of a library of this compound analogs with diverse substitution patterns on the phenyl ring. The choice of substituents can be guided by the desired properties of the final compound, enabling a systematic investigation of structure-activity relationships.

Table 1: Examples of Substituted this compound Analogs

| Substituent (Position) | Precursor | Key Reaction |

| 4-Chloro | 4-Chloro-2-methyl-3-nitroaniline | Nitration, Amidation, Reduction |

| 5-Methoxy | 5-Methoxy-2-methyl-3-nitroaniline | Nitration, Amidation, Reduction |

| 4-Fluoro | 4-Fluoro-2-methyl-3-nitroaniline | Nitration, Amidation, Reduction |

| 6-Bromo | 6-Bromo-2-methyl-3-nitroaniline | Bromination, Nitration, Amidation, Reduction |

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Catalytic processes and green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives.

Metal-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Metal-catalyzed cross-coupling reactions offer a powerful tool for the late-stage functionalization of the phenyl ring, providing access to a wide array of derivatives that might be difficult to synthesize through traditional methods. For instance, a halo-substituted N-(2-methyl-3-nitrophenyl)propanamide can serve as a versatile intermediate for various coupling reactions.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly relevant for the synthesis of the core this compound structure. This reaction allows for the formation of the C-N bond between an aryl halide and an amine. In a synthetic route to this compound, one could envision a strategy starting from a dihalo-2-methylbenzene, where one halogen is selectively displaced by an amino group (or a protected equivalent) and the other is later used for the amidation step. The use of specialized ligands can promote these coupling reactions, often allowing them to proceed under milder conditions.

Furthermore, other palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions can be employed to introduce carbon-carbon bonds, affording derivatives with alkyl, aryl, or alkynyl substituents on the phenyl ring. Copper-catalyzed reactions also play a role in C-N bond formation and can sometimes offer a more economical alternative to palladium.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

The adoption of modern synthetic technologies such as microwave-assisted synthesis and flow chemistry has significantly impacted the efficiency and sustainability of organic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the reaction mixture. nih.gov In the synthesis of this compound, microwave assistance can be applied to several steps, including the amidation of the aniline precursor and the reduction of the nitro group. cem.comnih.gov This often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, a microwave-assisted amination of an activated aryl halide with ammonium (B1175870) hydroxide (B78521) can be achieved in minutes at elevated temperatures and pressures in a sealed vessel, eliminating the need for metal catalysts and organic solvents. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. mdpi.comresearchgate.net The synthesis of anilides and related compounds has been successfully demonstrated using flow reactors. cam.ac.ukrsc.org In a potential flow synthesis of this compound, the individual reaction steps, such as amidation and nitro group reduction, could be performed sequentially in a continuous stream. This approach allows for the in-situ generation and consumption of reactive intermediates, minimizing their handling and potential hazards. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity.

Exploration of Sustainable Solvents and Reagents

A key tenet of green chemistry is the use of environmentally benign solvents and reagents. Traditional amide synthesis often employs polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity.

Recent research has focused on identifying greener alternatives for amidation and other reactions involved in the synthesis of this compound. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. ijsrset.com They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available components. For instance, a mixture of K2CO3 and glycerol (B35011) can act as both a solvent and a base for the synthesis of N-aryl imides. ijsrset.com

Other green solvent alternatives include bio-derived solvents and ionic liquids. The use of water as a solvent for amination reactions is also a highly desirable goal, and some progress has been made in this area, particularly with microwave assistance. nih.gov Furthermore, the development of catalyst-free or metal-free reaction conditions aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive heavy metals. nih.gov

Table 2: Comparison of Green Chemistry Approaches

| Technique/Reagent | Advantage | Application in Synthesis |

| Metal-Catalyzed Cross-Coupling | High efficiency and selectivity for C-N and C-C bond formation. | Aryl modifications on the phenyl ring. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. nih.gov | Amidation, nitro group reduction. cem.comnih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. researchgate.net | Continuous synthesis of intermediates and final product. cam.ac.ukrsc.org |

| Sustainable Solvents (e.g., DES) | Reduced environmental impact, lower toxicity. ijsrset.com | Replacement for traditional polar aprotic solvents in amidation. |

Information regarding the biological activity of this compound is not available in the reviewed scientific literature.

Extensive searches of publicly available scientific databases and literature have yielded no specific data on the molecular interactions and biological activity of the chemical compound this compound.

Therefore, it is not possible to provide information on the following requested topics for this specific compound:

Investigation of Molecular Targets and Binding Affinities (In Vitro Studies):

Enzyme Inhibition and Activation Mechanisms

Receptor Modulation and Ligand-Binding Studies

Exploration of Ion Channel Interactions (e.g., TRPV1 antagonism)

Cellular Pathway Perturbations and Biological Effects (In Vitro Cellular Assays):

Impact on Cell Growth, Proliferation, and Viability in Research Models

Apoptosis and Cell Cycle Modulation Mechanisms

There is a lack of published research detailing the in vitro molecular and cellular effects of this compound. Consequently, no data tables or detailed research findings can be generated as per the specified outline.

Molecular Interactions and Biological Activity Mechanisms of N 3 Amino 2 Methylphenyl Propanamide

Cellular Pathway Perturbations and Biological Effects (In Vitro Cellular Assays)

Antimicrobial Activity Against Model Organisms (In Vitro)

Direct in vitro antimicrobial data for N-(3-amino-2-methylphenyl)propanamide against specific model organisms is not readily found. However, studies on analogous structures, such as N-substituted β-amino acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrate that the N-phenylpropanamide scaffold is a promising backbone for antimicrobial agents. These related compounds have shown activity against a range of multidrug-resistant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govmdpi.com

For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that antimicrobial potency is highly dependent on the specific chemical groups attached. The introduction of heterocyclic substituents or nitro groups into the aromatic ring structure significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. mdpi.com In one study, a derivative containing a 5-nitro-2-thienyl moiety displayed potent activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com Another study on β-amino acid derivatives found that compounds with nitro-substituted phenyl or heterocyclic rings exhibited MIC values between 4 and 16 µg/mL against an MRSA strain. nih.gov

This evidence suggests that this compound could serve as a foundational structure for developing novel antimicrobial agents. Its inherent activity would likely be modest but could be significantly enhanced through chemical modification. The data from analogous compounds provide a clear rationale for such optimization efforts.

| Analog Compound Structure | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | C. auris |

|---|---|---|---|---|

| Hydrazone with 4-NO₂ Phenyl Substituent | 16 | 16 | 32 | >64 |

| Hydrazone with 5-NO₂ Thiophene Substituent | 1 | 0.5 | 8 | 8 |

| Hydrazone with 5-NO₂ Furan Substituent | 2 | 1 | 16 | 16 |

| Thiosemicarbazide Derivative | 16 | >64 | >64 | >64 |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent therapeutic agent. For this compound, SAR analysis would focus on how modifications to its three main components—the amino group, the phenyl ring substituents, and the propanamide side chain—affect its biological activity.

Influence of Amino Group Substitutions on Biological Response

The primary amino group at the 3-position of the phenyl ring is a critical functional group that significantly influences the molecule's physicochemical properties and potential for molecular interactions. As a basic center, it can be protonated at physiological pH, imparting a positive charge that may be crucial for electrostatic interactions with biological targets, such as the negatively charged components of bacterial cell membranes.

Modifications to this amino group would be a key strategy in any medicinal chemistry program:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) would increase lipophilicity and could alter the basicity (pKa) of the amine. N-methylation can sometimes lead to changes in target selectivity or metabolic stability.

Acylation: Converting the amine to an amide (e.g., by reacting it with acetyl chloride) would neutralize its basicity and introduce a hydrogen bond donor (the N-H) and acceptor (the carbonyl oxygen). This change dramatically alters the electronic properties and hydrogen bonding capacity of this part of the molecule.

Sulfonylation: Formation of a sulfonamide would also remove basicity and introduce strong hydrogen bond accepting capabilities at the sulfonyl oxygens, which could forge new interactions within a target's binding site. Studies on the synthesis of novel sulfonamides from amino-group-containing drugs have shown this to be a viable strategy for generating antibacterial activity. researchgate.net

Each of these substitutions would fundamentally alter how the molecule interacts with its biological target, potentially increasing or decreasing its activity by modifying its solubility, membrane permeability, and binding affinity.

Stereochemical Impact on Molecular Recognition and Activity

The parent structure of this compound is achiral. However, the introduction of a substituent on the propanamide chain, for example at the alpha-carbon (C2 of the propane (B168953) unit), would create a chiral center. Biological systems, particularly protein binding sites like enzyme active sites or receptors, are inherently chiral. Consequently, the different stereoisomers (enantiomers) of a modified analog would be expected to exhibit different biological activities.

This principle of stereoselectivity is well-documented. For example, in a study of complex N-phenylpropanamide derivatives acting as opioid receptor ligands, the biological activity of the four possible stereoisomers varied dramatically. nih.gov One isomer was found to be one of the most potent opiates known, with an analgesic potency up to 50,000 times that of morphine, while another isomer acted as a weak antagonist. nih.gov This vast difference in activity underscores that the precise three-dimensional arrangement of atoms is critical for optimal molecular recognition and interaction with a biological target. Therefore, if this compound were to be developed further, any modification introducing a chiral center would necessitate the separation and individual testing of each stereoisomer to identify the most active configuration (the eutomer).

Electronic and Steric Effects of Phenyl Ring Substituents on Target Interaction

The substitution pattern on the phenyl ring governs the molecule's electronic and steric profile, which is fundamental to its interaction with a biological target. The existing substituents on this compound are a 3-amino group and a 2-methyl group.

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. It is also a hydrogen bond donor.

Methyl Group (-CH₃): This is a weak electron-donating group through hyperconjugation. Its primary influence is often steric; its position at the 2-position (ortho to the propanamide linkage) creates steric bulk that can influence the preferred conformation of the molecule, potentially restricting the rotation of the phenyl ring relative to the amide bond.

Further SAR studies would involve introducing additional substituents at the vacant 4-, 5-, and 6-positions of the phenyl ring to modulate activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—would systematically alter the molecule's properties. rsc.orgmdpi.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) decrease the electron density of the ring. Studies on analogous antimicrobial compounds have repeatedly shown that the presence of a strong EWG, particularly a nitro group, can significantly enhance potency. mdpi.com This may be due to the formation of specific hydrogen bonds or the polarization of the aromatic ring, which enhances binding interactions.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or additional alkyl groups would further increase the ring's electron density. A methoxy group, for instance, could also act as a hydrogen bond acceptor. nih.gov

Steric Effects: The size and position of a substituent are critical. A bulky group like a tert-butyl could prevent the molecule from fitting into a narrow binding pocket, while a smaller group like fluorine might be well-tolerated. Steric parameters have been shown to have a more significant effect on the biological activity of some compound series than lipophilic or electronic parameters. ubaya.ac.id

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Target Interaction |

|---|---|---|---|---|

| -F, -Cl | 4 or 5 | Inductively withdrawing, weakly deactivating | Minimal | Increases lipophilicity; may form halogen bonds. |

| -NO₂ | 4 or 5 | Strongly withdrawing (resonance and inductive) | Moderate | Strong H-bond acceptor; polarizes ring for π-π stacking. Often enhances antimicrobial activity. mdpi.com |

| -OCH₃ | 4 or 5 | Strongly donating (resonance), weakly withdrawing (inductive) | Moderate | H-bond acceptor; increases electron density. |

| -CF₃ | 4 or 5 | Strongly withdrawing (inductive) | Significant | Increases lipophilicity; can engage in specific fluorine interactions. |

Advanced Analytical and Spectroscopic Techniques for N 3 Amino 2 Methylphenyl Propanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of molecules like N-(3-amino-2-methylphenyl)propanamide. Conformational analysis would typically involve the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

For a detailed conformational analysis, researchers would typically measure:

¹H NMR: Chemical shifts (δ) of protons would provide information about their electronic environment. Coupling constants (J) between adjacent protons would help determine dihedral angles, which are crucial for defining the molecule's conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., NOESY): This technique identifies protons that are close in space, providing key distance restraints for building a 3D model of the predominant conformation(s) in solution.

Tautomerism, the equilibrium between two or more interconverting isomers, could also be investigated. For this compound, this might involve the amide-imidol tautomerism. Variable-temperature NMR studies could be employed to study the equilibrium dynamics. Changes in chemical shifts and signal coalescence as a function of temperature would provide insights into the tautomeric equilibrium and the energy barriers between the forms.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NH₂ | 4.50 | br s | - |

| Ar-H | 6.80-7.20 | m | - |

| CH₃-Ar | 2.10 | s | - |

| NH-CO | 8.50 | s | - |

| CH₂-CH₃ | 2.30 | q | 7.5 |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly sensitive to the presence and nature of hydrogen bonds and other intermolecular interactions.

In the context of this compound, these techniques would be used to:

Identify Functional Groups: Characteristic vibrational frequencies for the amino (N-H stretching), amide (C=O stretching, N-H bending), and aromatic groups would be identified.

Study Hydrogen Bonding: The positions and shapes of the N-H and C=O stretching bands would be highly informative. Broadening and red-shifting (a shift to lower wavenumbers) of these bands would indicate their involvement in intermolecular hydrogen bonding. By comparing spectra in different solvents or at different concentrations, the nature of these interactions could be further elucidated.

Interactive Data Table: Hypothetical Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on experimental results.)

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N-H Stretch (amino) | 3400, 3300 | 3402, 3298 |

| C-H Stretch (aromatic) | 3100-3000 | 3105-3000 |

| C-H Stretch (aliphatic) | 2970, 2880 | 2975, 2878 |

| C=O Stretch (amide I) | 1650 | 1652 |

| N-H Bend (amide II) | 1550 | - |

Mass Spectrometry in Mechanistic Studies and Metabolite Profiling

Advanced mass spectrometry (MS) techniques are instrumental for purposes beyond simple molecular weight determination. For this compound, high-resolution mass spectrometry (HRMS) coupled with techniques like tandem MS (MS/MS) could provide significant research insights.

Mechanistic Studies: By analyzing the fragmentation patterns of the molecule under different ionization conditions, researchers can deduce information about bond strengths and potential reaction pathways. This is valuable for understanding its chemical reactivity and degradation mechanisms.

Metabolite Profiling: In a biological context, liquid chromatography-mass spectrometry (LC-MS) is a primary tool for identifying and quantifying metabolites. If this compound were studied in a biological system, LC-MS/MS would be used to track its transformation into various metabolic products, helping to elucidate its metabolic fate.

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation of this compound and its Co-crystals

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would reveal its exact three-dimensional arrangement in the crystal lattice. This would include the conformation of the molecule and the detailed network of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure.

Co-crystal Engineering: Co-crystallization with other molecules (co-formers) is a strategy used to modify the physicochemical properties of a compound. X-ray crystallography would be essential to confirm the formation of a co-crystal and to understand the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) between this compound and the co-former.

Interactive Data Table: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.34 |

| Volume (ų) | 1025.1 |

Computational and Theoretical Studies on N 3 Amino 2 Methylphenyl Propanamide

Quantum Chemical Calculations and Molecular Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule like N-(3-amino-2-methylphenyl)propanamide. These methods provide a detailed picture of the electron distribution and molecular orbital energies.

DFT calculations on analogous aromatic amide structures, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, have been performed to elucidate their molecular geometry and electronic characteristics. researchgate.net For a molecule like this compound, DFT at a level like B3LYP/6-311G(d,p) would be employed to optimize its three-dimensional structure and calculate key electronic parameters. researchgate.net

A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

In a related acetamide (B32628) derivative, the HOMO-LUMO energy gap was calculated to be 5.0452 eV, indicating significant stability. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed across the propanamide moiety. The precise energies and distributions would be influenced by the interplay between the amino, methyl, and propanamide substituents.

| Parameter | Typical Calculated Value (for analogous compounds) | Significance |

|---|---|---|

| HOMO Energy | -5.3130 eV researchgate.net | Electron-donating ability |

| LUMO Energy | -0.2678 eV researchgate.net | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0452 eV researchgate.net | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Binding

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules like this compound over time. nih.gov By simulating the atomic motions, MD can reveal the preferred shapes (conformations) of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein. acs.org

For aromatic amides, MD simulations can elucidate the stability of different conformations and the mechanisms of their assembly. nih.govacs.org The simulations would likely show that the amide bond in this compound is predominantly planar due to resonance, which restricts rotation. youtube.com However, significant flexibility would be expected around the single bonds connecting the phenyl ring to the amide nitrogen and the propanamide group to the carbonyl carbon.

In the context of protein-ligand binding, MD simulations can be used to study the stability of the ligand within the protein's binding site and to observe any conformational changes in either the protein or the ligand upon binding. nih.gov These simulations can provide insights into the key interactions that stabilize the complex and can help to estimate the binding free energy.

Molecular Docking Studies and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govwalshmedicalmedia.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes. The scoring functions used in docking programs estimate the binding affinity for each pose, allowing for the ranking of different orientations. walshmedicalmedia.com

In studies of similar benzamide (B126) and propanamide derivatives, docking has been successfully used to predict their interactions with various protein targets, such as tyrosine kinases. nih.govekb.eg These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-protein complex. For this compound, the amino group and the amide moiety could act as hydrogen bond donors and acceptors, while the methylphenyl ring could engage in hydrophobic and aromatic interactions.

| Interaction Type | Potential Interacting Groups on this compound | Importance in Binding |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH2), Amide group (-CONH-) | Directional interactions that contribute significantly to binding specificity. |

| Hydrophobic Interactions | Methylphenyl group | Contribute to binding affinity by displacing water molecules from the binding site. |

| π-π Stacking | Phenyl ring | Aromatic interactions with residues like phenylalanine, tyrosine, or histidine in the protein. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Cheminformatics tools are employed to calculate molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. By analyzing this data, a predictive model could be developed. For instance, a QSAR study on N-aryl derivatives identified descriptors like AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and dipole moment as being important for their biological activity. nih.gov

These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. Cheminformatics approaches also play a role in analyzing large chemical libraries to identify compounds with desirable properties and to ensure chemical diversity in screening collections. nih.gov

N 3 Amino 2 Methylphenyl Propanamide As a Research Tool and Chemical Probe

Utility in Chemical Biology for Target Validation and Pathway Elucidation

The application of small molecules as chemical probes is a cornerstone of chemical biology, enabling the interrogation of biological systems, validation of drug targets, and elucidation of complex cellular pathways. While specific studies employing N-(3-amino-2-methylphenyl)propanamide for these purposes are not extensively documented, its structure suggests potential avenues for such research.

The primary amino group on the phenyl ring offers a reactive handle for the attachment of reporter tags, such as fluorophores or biotin, or for conjugation to affinity matrices. These modified versions of the molecule could be used in techniques like affinity chromatography or chemical proteomics to identify protein binding partners (target deconvolution). By identifying the proteins that interact with the compound, researchers can gain insights into its mechanism of action and validate potential therapeutic targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 926235-23-6 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Structure | A propanamide derivative of 3-amino-2-methylaniline |

Role as a Versatile Synthetic Intermediate for Advanced Organic Molecules

The chemical architecture of this compound makes it a potentially valuable building block in organic synthesis for the construction of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry.

The 1,3-relationship between the amino group and the amide nitrogen on the aromatic ring is a key structural motif. This arrangement is conducive to cyclization reactions to form a variety of heterocyclic systems. For instance, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of benzodiazepines or other related seven-membered rings. The amino group can also be diazotized and converted into a range of other functional groups, further expanding its synthetic utility.

The amide functionality itself can participate in various chemical transformations. It can be hydrolyzed to reveal the parent amine, or reduced to the corresponding secondary amine. These transformations allow for the modification of this part of the molecule, enabling the synthesis of a diverse array of derivatives. The presence of both a nucleophilic amino group and an amide that can be chemically altered provides multiple handles for synthetic manipulation, underscoring its potential as a versatile intermediate.

Applications in Materials Science and Polymer Chemistry

While no specific research has been published detailing the use of this compound in materials science, its structure contains functional groups that are commonly employed in the synthesis of polymers. The primary aromatic amine is a classic monomer component for the synthesis of polyamides and polyimides.

Aromatic polyamides, for instance, are known for their high thermal stability and mechanical strength. This compound could potentially be used as a comonomer in polymerization reactions with diacyl chlorides or dicarboxylic acids. The methyl group on the phenyl ring might influence the solubility and processing characteristics of the resulting polymer by disrupting chain packing. The propanamide side chain could also impact the final properties of the material, potentially affecting its flexibility or its ability to engage in hydrogen bonding.

Further research would be required to explore the polymerization of this compound and to characterize the properties of any resulting polymers. Such studies would determine its suitability for applications in high-performance plastics, fibers, or films.

Future Research Directions and Emerging Paradigms in N 3 Amino 2 Methylphenyl Propanamide Studies

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. researchgate.net These computational tools offer the potential to rapidly design and optimize novel molecules with desired properties, significantly accelerating the research and development process. For a scaffold like N-(3-amino-2-methylphenyl)propanamide, AI and ML can be leveraged in several key areas.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures. researchgate.netnih.govnih.gov By fine-tuning these models with data on compounds structurally related to this compound, it is possible to design new derivatives with a high probability of possessing desired biological activities. This de novo design approach allows for the exploration of a vast chemical space that would be inaccessible through traditional synthetic methods alone.

Furthermore, machine learning algorithms can be employed to build predictive models for various molecular properties. These models can forecast a compound's bioactivity, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity based on its chemical structure. researchgate.net For this compound and its potential derivatives, these predictive capabilities would enable researchers to prioritize the synthesis of candidates with the most promising characteristics, thereby optimizing resource allocation and reducing the timeline for discovery.

Interactive Data Table: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures based on the this compound scaffold. | Rapid exploration of new chemical space and identification of novel drug candidates. |

| Property Prediction | Machine learning algorithms predict bioactivity, ADME, and toxicity profiles of designed derivatives. | Prioritization of synthetic targets and reduction of late-stage failures. |

| Synthesis Planning | AI tools predict optimal synthetic routes for the target compounds. | Increased efficiency and success rate of chemical synthesis. |

| Scaffold Hopping | Algorithms identify alternative molecular backbones with similar properties to this compound. | Discovery of new chemical series with improved characteristics. |

Exploration of Novel Synthetic Methodologies and Reaction Discovery

The synthesis of this compound and its analogs can benefit significantly from the exploration of novel and more efficient synthetic methodologies. Traditional amide bond formation often involves the use of coupling reagents that can generate stoichiometric amounts of waste. Modern synthetic chemistry is increasingly focused on developing catalytic and more atom-economical approaches.

Recent advancements in catalysis, including the use of transition metals and organocatalysts, offer milder and more efficient alternatives for amide synthesis. nih.gov For instance, catalytic methods that directly couple carboxylic acids and amines would be a more sustainable approach for the synthesis of this compound from 2-methyl-1,3-phenylenediamine and propanoic acid or its derivatives.

Furthermore, the field of reaction discovery, aided by high-throughput screening and computational chemistry, can uncover entirely new ways to construct and functionalize the this compound scaffold. This could involve the development of novel C-H activation strategies to directly modify the aromatic ring or innovative methods for introducing diverse substituents on the propanamide side chain. Such advancements would not only streamline the synthesis of known derivatives but also open up avenues to previously inaccessible chemical space. The application of biocatalysis, using enzymes to perform specific chemical transformations, also presents a green and highly selective route for the synthesis of chiral derivatives of this compound. nih.gov

Advanced Mechanistic Studies in Complex Biological Systems (Non-clinical)

Understanding the detailed mechanism of action of a compound within a biological system is crucial for its development as a therapeutic agent or a research tool. For this compound, advanced mechanistic studies in non-clinical settings will be essential to elucidate its potential biological activities.

Given the presence of an aniline-like moiety, it is plausible that derivatives of this compound could interact with a variety of biological targets. The propanamide fragment is a common feature in many biologically active molecules, including some that act as selective androgen receptor degraders (SARDs). nih.gov Non-clinical studies could explore the potential of this scaffold to modulate the activity of enzymes, receptors, or ion channels. For example, compounds with similar structural features have been investigated as inhibitors of cyclooxygenase-2 (COX-2) or urease. nih.gov

Modern techniques such as chemoproteomics, cellular thermal shift assays (CETSA), and photoaffinity labeling can be employed to identify the direct protein targets of this compound derivatives within a complex cellular environment. Subsequent biochemical and cellular assays can then be used to validate these interactions and elucidate the downstream functional consequences. These non-clinical investigations are critical for building a comprehensive understanding of the compound's biological effects before any consideration of clinical studies. nih.gov

Development of this compound as a Scaffold for Multi-Target Ligands

The "one-target, one-drug" paradigm has been increasingly challenged by the complexity of many diseases, which often involve multiple pathological pathways. This has led to a growing interest in the development of multi-target ligands, single molecules designed to interact with two or more distinct biological targets. nih.gov The this compound scaffold, with its multiple points for chemical modification, is well-suited for the design of such multi-target agents.

By strategically functionalizing the aromatic ring, the amino group, and the propanamide moiety, it is possible to incorporate pharmacophoric features that are recognized by different biological targets. For instance, one part of the molecule could be designed to inhibit a particular kinase, while another part targets a specific receptor. This approach can be guided by computational methods such as molecular docking and pharmacophore modeling to design molecules with the desired polypharmacology. nih.gov

The development of multi-target ligands based on the this compound scaffold could offer new therapeutic strategies for complex diseases like cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov For example, a molecule could be designed to simultaneously inhibit an enzyme involved in tumor growth and block a signaling pathway that promotes inflammation. This multi-pronged approach has the potential to be more effective and less prone to the development of resistance than single-target therapies.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of N-(3-amino-2-methylphenyl)propanamide?

- Methodological Answer : The compound's structure is typically confirmed using ¹H and ¹³C NMR spectroscopy to identify proton and carbon environments, respectively. For example, the aromatic protons of the phenyl ring and the amide NH group can be distinguished via chemical shifts. Elemental analysis is also critical to verify the empirical formula (C₁₀H₁₄N₂O). Advanced characterization may involve X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally related propanamide derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical synthesis involves:

- Substitution reactions : Reacting a halogenated nitrobenzene precursor (e.g., 3-chloro-4-fluoronitrobenzene) with a nucleophile (e.g., 2-pyridinemethanol) under alkaline conditions.

- Reduction : Converting nitro groups to amino groups using iron powder under acidic conditions.

- Condensation : Reacting the aniline intermediate with cyanoacetic acid or a similar carbonyl source using condensing agents like DCC (dicyclohexylcarbodiimide) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Purity is evaluated via HPLC (High-Performance Liquid Chromatography) to quantify impurities, melting point analysis to compare against literature values, and thin-layer chromatography (TLC) to monitor reaction progress. NMR spectroscopy can also detect residual solvents or unreacted starting materials .

Advanced Research Questions

Q. How can condensation reaction yields be optimized during derivative synthesis?

- Methodological Answer : Key variables include:

- Catalyst selection : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to enhance efficiency.

- Temperature control : Mild heating (40–60°C) improves reaction kinetics without degrading sensitive functional groups.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates. Reaction progress should be tracked via TLC or LC-MS .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay conditions (e.g., pH, temperature, or solvent used for compound dissolution).

- Compound purity : Impurities can skew results; re-purify via recrystallization or column chromatography.

- Biological models : Validate activity across multiple cell lines or enzymatic assays. Cross-referencing with structurally analogous compounds (e.g., 2-amino-2-methyl-3-phenylpropanamide) can clarify structure-activity trends .

Q. How to design a structure-activity relationship (SAR) study for derivatives of N-(3-amino-2-methylphenyl)propanamide?

- Methodological Answer :

- Functional group modification : Introduce substituents (e.g., halogens, methyl, or methoxy groups) at the phenyl ring or amide nitrogen.

- Biological screening : Test derivatives against target enzymes (e.g., oxidoreductases) or bacterial strains (e.g., Escherichia coli).

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design. Correlate computational predictions with experimental IC₅₀ values .

Q. What computational approaches predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular docking : Tools like Schrödinger Suite or GROMACS simulate ligand-receptor interactions. Focus on hydrogen bonding with the amide group and π-π stacking with the phenyl ring.

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) in explicit solvent models.

- Free energy calculations : Use MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.